7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is a chemical compound with notable pharmacological properties. This compound is classified under the category of benzoxazoles, which are heterocyclic compounds containing oxygen and nitrogen in a fused ring structure. It is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Source: The compound can be sourced from various chemical suppliers and databases, such as PubChem and ChemicalBook, which provide detailed information on its properties and classifications .
Classification: The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride. Its molecular formula is with a molecular weight of approximately 258.25 g/mol .
The synthesis of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride generally involves several key steps:
The molecular structure of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride can be represented as follows:
The structural representation can be visualized using SMILES notation: C1CN(CCN1)CC(=O)N2CCOC3=CC=CC=C32.Cl.Cl .
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties or for synthesizing related derivatives that may exhibit enhanced biological activity .
The mechanism of action of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride primarily involves its interaction with specific biological targets:
The precise mechanisms are still under investigation and require further empirical studies to elucidate their full biological implications .
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: